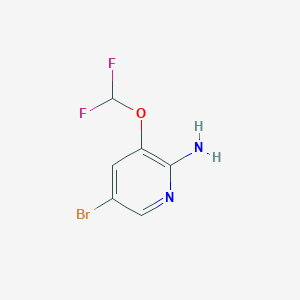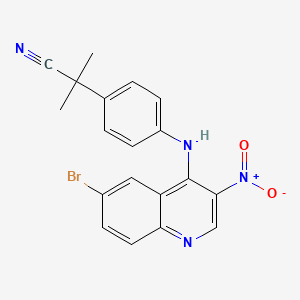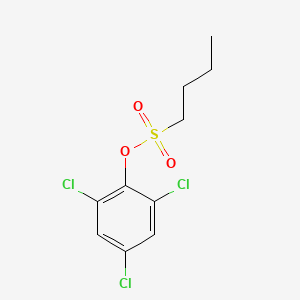
2,4,6-Trichlorophenyl 1-butanesulfonate
Vue d'ensemble
Description
2,4,6-Trichlorophenyl 1-butanesulfonate, also known as triclosan, is a broad-spectrum antimicrobial agent. It has a molecular weight of 317.62 and a molecular formula of C10H11Cl3O3S . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for 2,4,6-Trichlorophenyl 1-butanesulfonate is1S/C10H11Cl3O3S/c1-2-3-4-17(14,15)16-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2,4,6-Trichlorophenyl 1-butanesulfonate is a liquid .Applications De Recherche Scientifique
Environmental Science and Remediation
A study by Chiu and Lee (2001) focused on the effects of 2-bromoethanesulfonate, a compound similar in function to sulfonates, on bacteria within a trichloroethene-dechlorinating culture. Their findings suggest that such sulfonate compounds do not hinder the dechlorination process of chlorinated ethenes, pointing towards potential applications in environmental remediation and the treatment of chlorinated pollutants (Chiu & Lee, 2001).
Organic Synthesis and Catalysis
Research by Mirzaei, Xue, and Shreeve (2004) introduced various functionalized triazolium compounds, showcasing the utility of sulfonate derivatives in synthesizing hydrophilic and hydrophobic compounds for organic reactions. This highlights the role of sulfonate compounds in facilitating high-yield esterification and hetero-Michael addition reactions, offering a versatile tool for organic chemists (Mirzaei, Xue, & Shreeve, 2004).
Fuel Cell Technology
A novel sulfonated polyimide copolymer containing perfluorosulfonic acid groups was synthesized to investigate its properties for fuel cell applications, as described by Saito et al. (2011). The study emphasizes the potential of sulfonate-containing compounds in enhancing proton conductivity, a critical factor in the efficiency of fuel cells (Saito et al., 2011).
Polymer Science
Matsumoto, Higashihara, and Ueda (2009) explored the synthesis of locally and densely sulfonated poly(ether sulfone)s for proton exchange membranes in fuel cell applications. Their work demonstrates the significance of sulfonate groups in creating phase-separated structures that facilitate efficient proton conduction, crucial for high-performance fuel cells (Matsumoto, Higashihara, & Ueda, 2009).
Safety And Hazards
The safety information for 2,4,6-Trichlorophenyl 1-butanesulfonate includes several hazard statements: H302, H312, H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing vapors/dust, avoiding contact with skin and eyes, and wearing appropriate personal protective equipment .
Propriétés
IUPAC Name |
(2,4,6-trichlorophenyl) butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O3S/c1-2-3-4-17(14,15)16-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRTYBNKNVRXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279521 | |
| Record name | 2,4,6-Trichlorophenyl 1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl 1-butanesulfonate | |
CAS RN |
1171919-49-5 | |
| Record name | 2,4,6-Trichlorophenyl 1-butanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl 1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



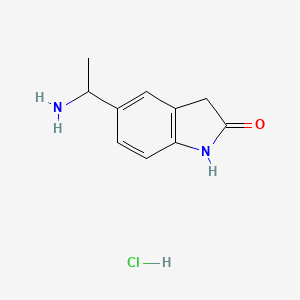
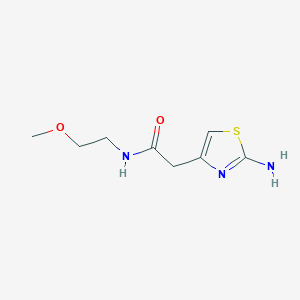
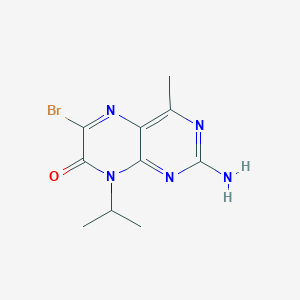
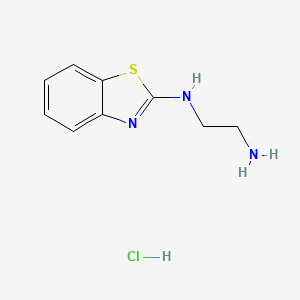
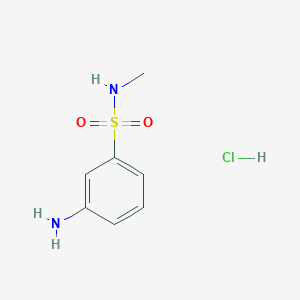
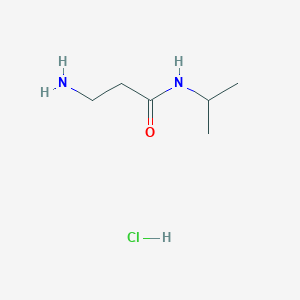
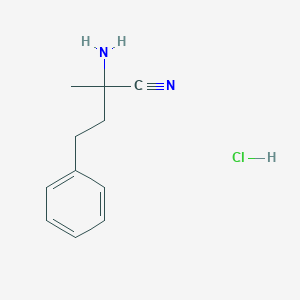
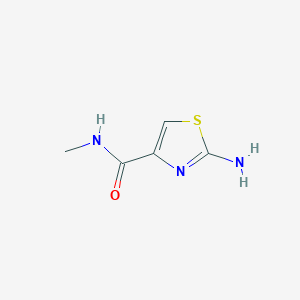
![1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine](/img/structure/B1520018.png)

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)
